1-ethenyl-4-ethylcyclohexane

Description

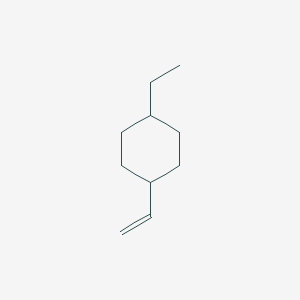

1-Ethenyl-4-ethylcyclohexane is a bicyclic hydrocarbon featuring a cyclohexane ring substituted with an ethenyl (vinyl) group at position 1 and an ethyl group at position 4. The molecular formula of similar compounds, such as 1-ethyl-4-ethynylcyclohexane (C₁₀H₁₆; average mass 136.24 g/mol), suggests that this compound would have comparable molecular weight and hydrophobicity .

Properties

IUPAC Name |

1-ethenyl-4-ethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-9-5-7-10(4-2)8-6-9/h3,9-10H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKFVGCCRWEBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethenyl-4-ethylcyclohexane can be achieved through several routes:

-

Synthetic Routes

Alkylation of Cyclohexane: One common method involves the alkylation of cyclohexane with ethylene to introduce the ethyl group, followed by a subsequent vinylation reaction to introduce the ethenyl group.

Grignard Reaction: Another approach involves the use of Grignard reagents. For example, ethylmagnesium bromide can react with cyclohexanone to form 4-ethylcyclohexanol, which can then be dehydrated to form this compound.

-

Industrial Production Methods

Catalytic Processes: Industrial production often employs catalytic processes, such as the use of zeolites or other solid acid catalysts, to facilitate the alkylation and vinylation reactions under controlled conditions.

Chemical Reactions Analysis

1-Ethenyl-4-ethylcyclohexane undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Products: Oxidation typically results in the formation of cyclohexanone derivatives or carboxylic acids, depending on the reaction conditions.

-

Reduction

Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the ethenyl group to an ethyl group.

Products: The major product is 1-ethyl-4-ethylcyclohexane.

-

Substitution

Reagents and Conditions: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the compound.

Products: Halogenated derivatives such as 1-bromo-4-ethylcyclohexane.

Scientific Research Applications

1-Ethenyl-4-ethylcyclohexane has several applications in scientific research:

-

Chemistry

Model Compound: It serves as a model compound for studying the reactivity and conformational analysis of substituted cyclohexanes.

Catalysis: Used in studies of catalytic processes, particularly in the development of new catalysts for alkylation and vinylation reactions.

-

Biology

Biochemical Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

-

Medicine

Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural features.

-

Industry

Polymer Production: Used as a monomer in the synthesis of specialty polymers with specific properties.

Mechanism of Action

The mechanism by which 1-ethenyl-4-ethylcyclohexane exerts its effects depends on the specific reaction or application:

Molecular Targets: In catalytic reactions, the compound interacts with active sites on the catalyst surface, facilitating the desired transformation.

Pathways Involved: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

1-Ethyl-4-methylcyclohexane (CAS 3728-56-1)

- Structure : Features methyl and ethyl groups at positions 4 and 1, respectively.

- Properties : Lacks the unsaturated ethenyl group, resulting in lower reactivity. Its cis/trans isomerism (due to cyclohexane ring substitution) may lead to distinct boiling points and solubility compared to the ethenyl analog .

- Applications: Used in organic synthesis as a non-polar solvent or intermediate.

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS 153429-47-1)

- Structure : A more complex derivative with a butyl group and a second cyclohexyl ring.

- Properties : Higher molecular weight (C₂₀H₃₄) and steric bulk reduce volatility. The ethenyl group here could enable cross-linking in polymer chemistry .

Cyclohexane Derivatives with Functional Groups

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)

- Structure : Contains a ketone (4-oxo) and ester (carboxylate) group.

- Properties: Increased polarity due to oxygen atoms, enhancing solubility in polar solvents like ethanol. The ketone group enables nucleophilic additions, unlike the inert ethenyl group in 1-ethenyl-4-ethylcyclohexane .

- Synthesis : Prepared via Claisen condensation, as seen in and , contrasting with alkylation/elimination routes for hydrocarbon analogs .

Undecylcyclohexane (CAS 54105-66-7)

- Structure : A long-chain alkyl (undecyl) substituent on cyclohexane.

- Properties : High molecular weight (238.45 g/mol) and hydrophobic nature make it suitable for lubricants or surfactants. Unlike this compound, it lacks unsaturated bonds, limiting its reactivity .

Unsaturated Cyclohexane Analogs

1-Ethyl-4-ethynylcyclohexane (CAS 141743-53-5)

- Structure : Ethynyl (sp-hybridized carbon) replaces the ethenyl group.

- Properties: The linear ethynyl group increases rigidity and reactivity (e.g., in Sonogashira coupling). Lower boiling point compared to ethyl-substituted analogs due to reduced van der Waals interactions .

Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Combines cyclohexene, ester, and aryl groups.

- Properties: The conjugated diene system (cyclohexene) and electron-withdrawing ester group enhance electrophilic reactivity. This contrasts with the non-polar this compound .

Structural and Functional Analysis

| Compound | Key Substituents | Molecular Formula | Functional Reactivity | Applications |

|---|---|---|---|---|

| This compound* | Ethenyl, ethyl | C₁₀H₁₆ (inferred) | Addition reactions, polymerization | Polymers, organic synthesis |

| 1-Ethyl-4-methylcyclohexane | Ethyl, methyl | C₉H₁₈ | Low reactivity, isomerism | Solvents, intermediates |

| Ethyl 4-oxocyclohexanecarboxylate | Ester, ketone | C₉H₁₄O₃ | Nucleophilic additions, condensations | Pharmaceuticals, fine chemicals |

| 1-Ethyl-4-ethynylcyclohexane | Ethyl, ethynyl | C₁₀H₁₆ | Cross-coupling reactions | Advanced material synthesis |

| Undecylcyclohexane | Undecyl | C₁₇H₃₄ | Hydrophobic interactions | Lubricants, surfactants |

*Inferred properties based on analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.